Isoleucine-d10 (mixture of diastereomers)
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Overview
Description
Isoleucine-d10 (mixture of diastereomers) is a deuterated form of the amino acid isoleucine, where ten hydrogen atoms are replaced with deuterium. This compound is used as an internal standard in mass spectrometry and other analytical techniques due to its stable isotope labeling. The mixture of diastereomers refers to the presence of different stereoisomers, which are molecules with the same molecular formula but different spatial arrangements of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoleucine-d10 involves the incorporation of deuterium into the isoleucine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.
Chemical Synthesis: Deuterated reagents are used in the chemical synthesis of isoleucine to introduce deuterium atoms at specific positions.
Industrial Production Methods: Industrial production of Isoleucine-d10 typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The mixture of diastereomers is then separated and purified using chromatographic techniques.
Types of Reactions:
Oxidation: Isoleucine-d10 can undergo oxidation reactions, where it is converted to keto acids or other oxidized forms.
Reduction: Reduction reactions can convert oxidized forms of Isoleucine-d10 back to the original compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents are used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Isoleucine-d10 can produce keto acids, while reduction can regenerate the original compound.
Scientific Research Applications
Isoleucine-d10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of isoleucine and related compounds.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of isoleucine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of isoleucine and its derivatives.
Industry: Applied in the quality control of pharmaceuticals and other products containing isoleucine.
Mechanism of Action
The mechanism of action of Isoleucine-d10 involves its use as a tracer in analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for the accurate quantification and analysis of isoleucine and its metabolites. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or pharmacokinetic analysis.
Comparison with Similar Compounds
Leucine-d10: Another deuterated amino acid used as an internal standard in mass spectrometry.
Valine-d10: A deuterated form of valine, used for similar purposes in analytical techniques.
Allo-Isoleucine-d10: A stereoisomer of Isoleucine-d10 with different spatial arrangement of atoms.
Uniqueness: Isoleucine-d10 is unique due to its specific isotopic labeling and the presence of multiple diastereomers. This allows for detailed analysis and quantification in various scientific applications, making it a valuable tool in research and industry.
Properties
IUPAC Name |
2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-SHJFKSRGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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